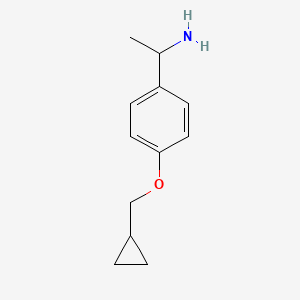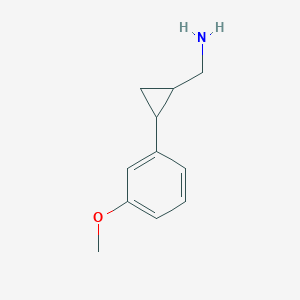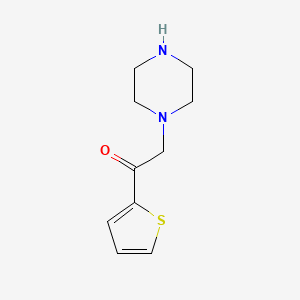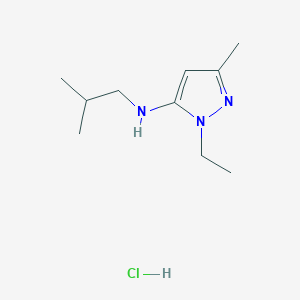![molecular formula C24H23N3O2S B12218091 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B12218091.png)
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 5-methoxyindole with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with 4-phenoxyphenyl isothiocyanate to form the desired thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
- 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)thiourea
- 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Uniqueness
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea is unique due to the presence of both the methoxyindole and phenoxyphenyl moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C24H23N3O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C24H23N3O2S/c1-28-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)27-18-7-9-20(10-8-18)29-19-5-3-2-4-6-19/h2-12,15-16,26H,13-14H2,1H3,(H2,25,27,30) |
InChI Key |
QCVIEJZFEJOCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl {[(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218022.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12218031.png)


amine](/img/structure/B12218053.png)


![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)


![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12218093.png)
![1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12218094.png)
